molecular formula C22H20FN5O2S B11263707 N1-(2,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11263707
M. Wt: 437.5 g/mol
InChI Key: DCJKFANLMRYYFB-UHFFFAOYSA-N
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Description

N’-(2,5-Dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique structure combining phenyl, triazolo, and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolo[3,2-b][1,3]thiazole core, followed by the introduction of the fluorophenyl and dimethylphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole moiety are structurally similar and often exhibit similar biological activities.

    Thiazole Derivatives: These compounds share the thiazole ring and can have comparable chemical properties and applications.

Uniqueness

What sets N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide apart is the specific combination of functional groups and the overall molecular architecture, which can result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20FN5O2S

Molecular Weight

437.5 g/mol

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C22H20FN5O2S/c1-13-6-7-14(2)18(10-13)25-21(30)20(29)24-9-8-17-12-31-22-26-19(27-28(17)22)15-4-3-5-16(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

DCJKFANLMRYYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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